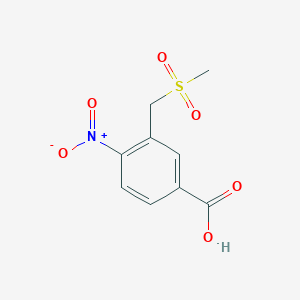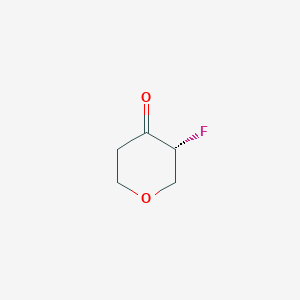
(R)-3-Fluorotetrahydro-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Fluorotetrahydro-4H-pyran-4-one is a chiral fluorinated organic compound It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, with a fluorine atom and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Fluorotetrahydro-4H-pyran-4-one typically involves the fluorination of tetrahydropyran derivatives. One common method is the enantioselective fluorination of tetrahydropyran-4-one using chiral fluorinating agents. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as chiral ligands or Lewis acids to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of ®-3-Fluorotetrahydro-4H-pyran-4-one may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield. The use of environmentally friendly fluorinating agents and solvents is also a consideration in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-3-Fluorotetrahydro-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or esters.
Reduction: The ketone can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives of tetrahydropyran.
Scientific Research Applications
®-3-Fluorotetrahydro-4H-pyran-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its ability to interact with specific receptors in the brain.
Materials Science: The compound is used in the development of fluorinated polymers and materials with unique properties, such as increased thermal stability and resistance to chemical degradation.
Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its chiral nature and fluorine atom, which can be detected using NMR spectroscopy.
Industrial Chemistry: It is used in the synthesis of agrochemicals and specialty chemicals, where its fluorinated structure imparts desirable properties such as increased bioavailability and stability.
Mechanism of Action
The mechanism of action of ®-3-Fluorotetrahydro-4H-pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds with target molecules, enhancing binding affinity and specificity. The compound’s chiral nature allows it to interact selectively with enantiomer-specific targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3-Fluorotetrahydro-4H-pyran-4-one: The non-chiral version of the compound.
3-Chlorotetrahydro-4H-pyran-4-one: A similar compound with a chlorine atom instead of fluorine.
3-Bromotetrahydro-4H-pyran-4-one: A similar compound with a bromine atom instead of fluorine.
Uniqueness
®-3-Fluorotetrahydro-4H-pyran-4-one is unique due to its chiral nature and the presence of a fluorine atom. The chiral center allows for enantioselective interactions with biological targets, making it valuable in medicinal chemistry. The fluorine atom enhances the compound’s stability and bioavailability, making it suitable for various applications in materials science and industrial chemistry.
Properties
Molecular Formula |
C5H7FO2 |
|---|---|
Molecular Weight |
118.11 g/mol |
IUPAC Name |
(3R)-3-fluorooxan-4-one |
InChI |
InChI=1S/C5H7FO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2/t4-/m1/s1 |
InChI Key |
QORMSHMHGGKSSD-SCSAIBSYSA-N |
Isomeric SMILES |
C1COC[C@H](C1=O)F |
Canonical SMILES |
C1COCC(C1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylic acid](/img/structure/B13003710.png)
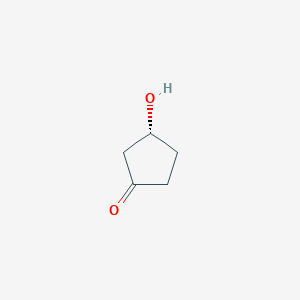
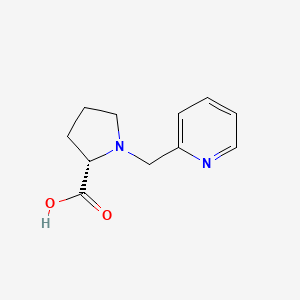
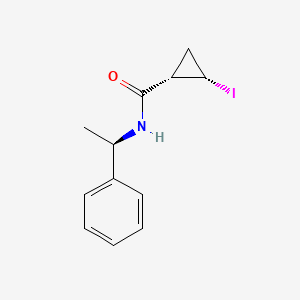



![(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl)boronic acid](/img/structure/B13003776.png)
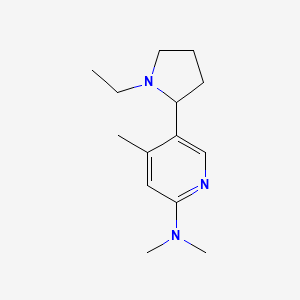
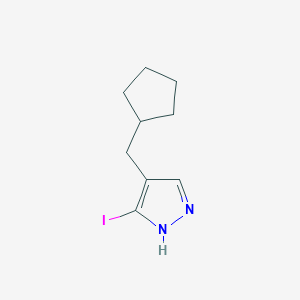
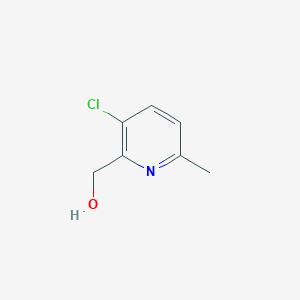
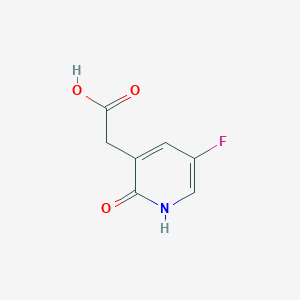
![5-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13003802.png)
